Terbium trivanadium nonaoxide

Description

Contextualization of Advanced Inorganic Materials Research

The field of advanced inorganic materials research is driven by the quest for novel materials with unique and enhanced properties that can enable technological advancements. research.google Crystalline materials, characterized by their systematically arranged atoms, possess properties determined by this structure and their elemental composition. research.google For instance, the specific crystal structure of silicon is fundamental to the semiconductor industry. research.google Researchers are particularly interested in complex metal oxides for a wide range of applications, from battery technology to renewable energy systems. research.google The challenge and opportunity in this field lie in the vast number of potential new crystalline metal oxides, with an enormous search space of possible elemental combinations. research.google The goal is to discover and understand these materials to develop next-generation technologies. icmab.es

Overview of Rare Earth Transition Metal Oxides as a Class

Rare earth transition metal oxides are a prominent class of complex oxides that are central to modern materials science. okstate.edu These materials typically have the general formula ABO3, where 'A' is often a rare earth element (lanthanide) and 'B' is a transition metal. okstate.edu The partially filled d-orbitals of the transition metal ions, combined with the high electronegativity of oxygen, result in unique electronic structures. frontiersin.orgfrontiersin.org This class of materials is known for a wide array of fascinating properties, including superconductivity, ferromagnetism, ferroelectricity, and colossal magnetoresistance. okstate.edu The interplay between composition, structure, and physical properties makes these oxides suitable for various engineering applications, such as in magneto-electric and multiferroic devices, as well as for their catalytic activities. aip.org The ability to host a vast number of electrical, magnetic, and optical properties makes them ideal candidates for developing compact and energy-efficient devices. icmab.es

Specific Focus on Vanadium-Based Complex Oxides

Vanadium-based complex oxides represent a significant subclass of reducible metal oxide materials with diverse applications. rsc.org The widespread use of these materials is largely due to the range of oxidation states accessible by vanadium (from +2 to +5) and their rich structural diversity, leading to a variety of materials with distinct chemical properties. rsc.orgmdpi.com Vanadium oxides can form a series of compounds with different oxygen coordinations, resulting in structures with octahedral, pentagonal bipyramidal, square pyramidal, and tetrahedral arrangements. nih.gov This structural flexibility gives rise to excellent properties for intercalation, catalysis, and strong electron-electron correlations. nih.gov For example, vanadium pentoxide (V2O5) is noted for its high activity in selective oxidation processes in catalysis. rsc.org Furthermore, some vanadium oxides exhibit a reversible, temperature-dependent metal-to-insulator phase transition, a property utilized in thermochromic devices. rsc.orgnih.gov

Rationale for Investigating Terbium Trivanadium Nonaoxide in Modern Materials Science

The investigation into this compound (TbV₃O₉) is driven by the unique combination of its constituent elements. Terbium, a rare earth element, is known for its interesting magnetic and luminescent properties. sciencemadness.orgsamaterials.com Its cations can fluoresce, producing a bright green light, and the metal exhibits complex magnetic ordering, being paramagnetic at room temperature, antiferromagnetic at 230 K, and ferromagnetic below 219 K. sciencemadness.orgaps.org Vanadium oxides, as previously mentioned, contribute catalytic activity and interesting electronic properties. rsc.org The combination of a magnetic rare earth ion like terbium with a catalytically active and electronically interesting transition metal oxide framework in a specific stoichiometry like TbV₃O₉ offers the potential for discovering novel multifunctional materials. Research into the terbium-vanadium-oxygen system has confirmed the formation of compounds like terbium orthovanadate (TbVO₄), which exhibits interesting magnetic properties and a structural phase transition. iaea.orgresearchgate.net Investigating the TbV₃O₉ phase specifically allows scientists to explore how the higher concentration of vanadium and the specific crystal structure influence the coupling between the magnetic moments of the terbium ions and the electronic properties of the vanadium oxide lattice, potentially leading to new magneto-electric or luminescent materials.

Historical Perspectives on Related Oxide Structures and Compositions

The study of complex oxides has a rich history, closely tied to the discovery of the perovskite structure. The term "perovskite" was first used to describe the mineral calcium titanate (CaTiO₃), discovered in the Ural Mountains by Gustav Rose in 1839 and named after Russian mineralogist Lev Perovski. wiley-vch.deg2voptics.combccresearch.com Initially, perovskite referred specifically to metal oxides with an ABX₃ stoichiometry. wiley-vch.de The ideal perovskite structure is cubic, with the 'B' cation surrounded by an octahedron of 'X' anions (typically oxygen), and the 'A' cation in a 12-fold coordination. wiley-vch.dewikipedia.org Following the initial discovery, many other oxide perovskites like BaTiO₃ and SrTiO₃ were studied, many of which were found to possess ferroelectric or piezoelectric properties. wiley-vch.de Research and development related to oxide perovskites flourished starting in the 1950s, leading to their use in a wide array of products, including capacitors, catalysts, and sensors. bccresearch.com The cooperative Jahn-Teller effect, an important phenomenon in some of these oxides, was identified in compounds like the rare earth vanadates (e.g., DyVO₄), which are structurally related to the terbium-vanadium-oxygen system. annualreviews.org This historical foundation provides the structural and chemical basis upon which the synthesis and investigation of more complex systems like this compound are built.

Compound Data

Below are tables detailing the properties of this compound and its constituent elements.

Table 1: Computed Properties of this compound

| Property | Value | Source |

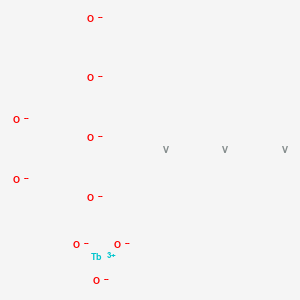

| Molecular Formula | O₉TbV₃ | PubChem nih.gov |

| Molecular Weight | 455.74 g/mol | PubChem nih.gov |

| Exact Mass | 455.71146 Da | PubChem nih.gov |

| IUPAC Name | oxygen(2-);terbium(3+);vanadium | PubChem nih.gov |

| CAS Number | 93585-67-2 | PubChem nih.gov |

Table 2: Physical Properties of Terbium

| Property | Value | Units | Source |

| Atomic Number | 65 | - | SAM samaterials.com |

| Atomic Weight | 158.92535 | g/mol | SAM samaterials.com |

| Density | 8.23 | g/cm³ | SAM samaterials.com |

| Melting Point | 1356 | °C | SAM samaterials.com |

| Boiling Point | 3230 | °C | SAM samaterials.com |

| Young's Modulus | 55.7 | GPa | Sciencemadness Wiki sciencemadness.org |

| Shear Modulus | 22.1 | GPa | Sciencemadness Wiki sciencemadness.org |

| Bulk Modulus | 38.7 | GPa | Sciencemadness Wiki sciencemadness.org |

Table 3: Physical Properties of Vanadium

| Property | Value | Units | Source |

| Melting Point | 1910 | °C | MDPI mdpi.com |

| Common Oxidation States | +2, +3, +4, +5 | - | MDPI mdpi.comnih.gov |

Properties

CAS No. |

93585-67-2 |

|---|---|

Molecular Formula |

O9TbV3-15 |

Molecular Weight |

455.74 g/mol |

IUPAC Name |

oxygen(2-);terbium(3+);vanadium |

InChI |

InChI=1S/9O.Tb.3V/q9*-2;+3;;; |

InChI Key |

JMVSHBSJOFYTHC-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Tb+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Tb+3] |

Other CAS No. |

93585-67-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Terbium Trivanadium Nonaoxide

Solid-State Reaction Techniques for Crystalline Terbium Trivanadium Nonaoxide

Solid-state reactions, often referred to as ceramic methods, are a traditional and widely used approach for synthesizing polycrystalline inorganic solids. These methods involve the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid matrix to form the product.

High-Temperature Solid-State Synthesis Protocols

The high-temperature solid-state synthesis of this compound typically involves the intimate mixing of high-purity binary oxides, such as Terbium(III,IV) oxide (Tb₄O₇) or Terbium(III) oxide (Tb₂O₃) and Vanadium(V) oxide (V₂O₅). The precursors are ground together thoroughly in a mortar and pestle, often with the aid of a solvent like acetone (B3395972) or ethanol (B145695) to ensure homogeneity. The powdered mixture is then subjected to a series of heat treatments.

Initial calcination is performed at a moderate temperature (e.g., 600-800°C) to initiate the reaction and decompose any intermediate carbonate or nitrate (B79036) species. This is followed by one or more higher-temperature sintering steps, often at temperatures exceeding 1000°C, to promote grain growth and the formation of a well-defined crystalline structure. rsc.org Intermediate grindings between heating cycles are crucial for ensuring a complete and uniform reaction. The entire process is typically carried out in air, utilizing alumina (B75360) or platinum crucibles.

Optimization of Precursor Stoichiometry and Reaction Conditions

Achieving a single-phase, crystalline TbV₃O₉ product via solid-state reaction is highly dependent on precise control over experimental parameters.

Precursor Stoichiometry: An exact stoichiometric ratio of terbium to vanadium precursors is fundamental. For the target compound TbV₃O₉, a molar ratio of 1:3 for Tb:V must be accurately maintained. Any deviation can lead to the formation of impurity phases, such as other terbium vanadates or unreacted binary oxides.

Reaction Conditions: The temperature profile, including heating and cooling rates, and the duration of the sintering process are critical variables. Insufficient temperature or time may result in an incomplete reaction, while excessively high temperatures can lead to decomposition or volatilization of V₂O₅. The reaction atmosphere also plays a role; while typically conducted in air, inert or controlled oxygen atmospheres can be used to influence the oxidation states of the metal ions. rsc.org

Table 1: Typical Parameters for Solid-State Synthesis of TbV₃O₉

| Parameter | Value/Range | Purpose |

|---|---|---|

| Precursors | Terbium(III,IV) oxide (Tb₄O₇), Vanadium(V) oxide (V₂O₅) | Provide the constituent metal ions. |

| Stoichiometric Ratio | 1 Tb : 3 V | Ensures formation of the target TbV₃O₉ phase. |

| Mixing Method | Agate mortar grinding (wet or dry) | To achieve a homogeneous precursor mixture. |

| Calcination Temp. | 600 - 800 °C | Initial reaction and removal of volatiles. |

| Sintering Temp. | 1000 - 1200 °C | Promote crystallinity and phase formation. |

| Atmosphere | Air | Standard condition for oxide synthesis. |

| Crucible Material | Alumina (Al₂O₃) or Platinum (Pt) | To contain the reactants at high temperatures. |

Solution-Based Approaches for this compound Preparation

Solution-based methods offer several advantages over solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and higher product homogeneity due to atomic-level mixing of precursors in a solvent.

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, held in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. The elevated pressure and temperature facilitate the dissolution of precursors and subsequent crystallization of the product. nih.gov

For TbV₃O₉, this method would typically start with soluble salts like terbium nitrate (Tb(NO₃)₃) and ammonium (B1175870) metavanadate (NH₄VO₃) dissolved in water. hep.com.cn A mineralizer, such as a basic solution (e.g., NaOH or NH₄OH), is often added to control the pH and promote the dissolution and precipitation process. The solution is then sealed in a Teflon-lined autoclave and heated to temperatures typically between 150°C and 250°C for several hours or days. hep.com.cn After cooling, the resulting crystalline powder is collected by filtration, washed, and dried. This technique is particularly effective for producing well-defined nanocrystals. alfa-chemistry.com

Sol-Gel Processing and Variations

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a solution system (sol) into a solid gel phase. For TbV₃O₉, a typical sol-gel route involves dissolving terbium and vanadium precursors, such as metal nitrates or alkoxides, in a suitable solvent. scirp.orgaip.org A chelating agent, like citric acid or ethylene (B1197577) glycol, is often added to form stable complexes with the metal ions, preventing their premature precipitation. scirp.orgrsc.org

The solution is then heated (e.g., at 60-90°C) to evaporate the solvent and promote polymerization, resulting in the formation of a viscous gel. rsc.org This gel, which contains the metal ions dispersed on a molecular level, is subsequently dried and calcined at elevated temperatures (though typically lower than in solid-state methods) to burn off the organic components and crystallize the final TbV₃O₉ oxide. tandfonline.com This method provides excellent control over the stoichiometry and homogeneity of the final product. rsc.org

Table 2: Comparison of Solution-Based Synthesis Methods for TbV₃O₉

| Method | Typical Precursors | Key Process Steps | Advantages |

|---|---|---|---|

| Hydrothermal | Tb(NO₃)₃, NH₄VO₃ | Dissolution in water, heating in autoclave (150-250°C). hep.com.cn | High crystallinity at low temperatures, morphology control. nih.gov |

| Sol-Gel | Tb(NO₃)₃, V₂O₅, Citric Acid | Sol formation, gelation, drying, calcination. scirp.orgrsc.org | High homogeneity, good stoichiometric control, lower calcination temp. |

| Co-precipitation | Tb(NO₃)₃, NH₄VO₃, Precipitating Agent (e.g., NH₄OH) | Simultaneous precipitation, filtration, washing, calcination. rsc.org | Simple, rapid, effective for producing fine powders. |

Co-precipitation Methods and Controlled Crystallization

Co-precipitation is a straightforward and widely used method for synthesizing multi-component oxides. It involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent. rsc.org To synthesize TbV₃O₉, an aqueous solution containing stoichiometric amounts of soluble terbium and vanadium salts (e.g., nitrates or chlorides) is prepared.

A precipitating agent, such as ammonium hydroxide, sodium hydroxide, or oxalic acid, is then added to the solution. mdpi.com This causes the formation of an insoluble precursor, typically a mixture of hydroxides or oxalates, where the metal ions are intimately mixed. The pH of the solution is a critical parameter that must be carefully controlled to ensure both cations precipitate completely and simultaneously. rsc.org The resulting precipitate is then filtered, washed thoroughly to remove any residual ions, and dried. Finally, the precursor powder is calcined at a specific temperature to decompose the hydroxides or oxalates and form the crystalline TbV₃O₉ product.

Vapor-Phase Deposition Techniques for this compound Films

Vapor-phase deposition encompasses a family of processes where a thin solid film is formed on a substrate from a gaseous precursor. These methods are crucial for applications in electronics and optics, where high-purity, uniform films are essential.

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique renowned for its ability to produce high-quality thin films of complex materials with excellent stoichiometric transfer from the target to the substrate. korvustech.com The process involves focusing a high-power pulsed laser beam onto a target of the desired material (in this case, a pre-synthesized TbV₃O₉ target) within a vacuum chamber. korvustech.comscirp.org The intense laser energy ablates the target surface, creating a high-energy plasma plume containing ions and electrons of the constituent elements. korvustech.com This plume expands and deposits onto a heated substrate, forming a thin film. scirp.org

The physical, magnetic, and optical properties of the resulting films are highly dependent on several key PLD parameters. korvustech.comscirp.org The energy efficiency and precision of PLD make it a versatile method for fabricating films from materials with high melting points. scirp.org

Key PLD Parameters for Complex Oxide Film Growth: The precise parameters for TbV₃O₉ would require experimental optimization, but typical values for similar complex oxide materials provide a baseline for the process.

| Parameter | Typical Range/Value | Influence on Film Properties |

| Laser Fluence | 1-5 J/cm² | Affects ablation rate, plasma energy, and surface morphology. scirp.org |

| Substrate Temperature | 300-800 °C | Crucial for controlling crystallinity, grain size, and epitaxial growth. scirp.org |

| Background Gas Pressure | 10⁻⁶ - 10⁻¹ Torr (e.g., O₂) | Influences plume dynamics, oxidation state of the film, and thermalization of ablated species. korvustech.com |

| Target-Substrate Distance | 3-7 cm | Affects deposition rate, film uniformity, and the kinetic energy of arriving species. scirp.org |

| Laser Repetition Rate | 1-20 Hz | Influences the growth rate and can affect surface smoothness and defect density. scirp.org |

This table presents typical parameters used in the PLD of complex oxide films, which would be a starting point for the deposition of this compound.

The growth dynamics in PLD begin with the laser-target interaction, leading to ablation and plasma formation. korvustech.com This plasma, with temperatures potentially reaching ~6000 K, expands perpendicularly from the target. scirp.org The species within the plume travel towards the substrate, where they nucleate and grow, often in a layer-by-layer fashion, to form the film. korvustech.com The high kinetic energy (100-500 eV) of the evaporated species enhances surface mobility, which can lead to smoother films at lower deposition temperatures compared to other techniques. scirp.org

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for producing highly uniform and conformal thin films from gaseous chemical precursors. kindle-tech.comrsc.orghoriba.com

Chemical Vapor Deposition (CVD) involves exposing a heated substrate to one or more volatile precursors, which react or decompose on the substrate surface to create the desired film. horiba.com The process is continuous, allowing for relatively high deposition rates, making it suitable for industrial-scale applications. kindle-tech.com For a complex oxide like TbV₃O₉, this would likely involve metal-organic precursors for terbium and vanadium, which are transported into a reaction chamber. rsc.orgsigmaaldrich.com

Atomic Layer Deposition (ALD) is a subclass of CVD that builds films one atomic layer at a time through sequential, self-limiting surface reactions. horiba.comwikipedia.org In a typical ALD cycle, a precursor gas is introduced and chemisorbs onto the substrate surface. wikipedia.org Excess precursor is purged away, and then a second reactant gas is introduced, which reacts with the first layer to produce the desired material. wikipedia.org This cycle is repeated to grow a film of the desired thickness. wikipedia.org This method provides exceptional control over film thickness and composition at an atomic level and is ideal for coating complex, three-dimensional structures conformally. researchgate.net

| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

| Mechanism | Continuous reaction of gaseous precursors on a heated substrate. kindle-tech.com | Sequential, self-limiting surface reactions in discrete cycles. kindle-tech.com |

| Deposition Rate | High | Low |

| Thickness Control | Moderate; depends on time, temperature, and gas flow. | Atomic-level precision; controlled by the number of cycles. wikipedia.org |

| Conformality | Can be limited ("line-of-sight" characteristics). researchgate.net | Excellent, even on high-aspect-ratio structures. researchgate.net |

| Temperature | Typically higher to drive chemical reactions. kindle-tech.com | Often possible at lower temperatures. horiba.com |

| Precursors | Volatile chemical compounds. sigmaaldrich.com | Volatile precursors with self-limiting reactivity. sigmaaldrich.comwikipedia.org |

This table provides a comparative overview of the CVD and ALD techniques.

For the synthesis of TbV₃O₉ films, ALD would offer unparalleled precision, while CVD would provide higher throughput for thicker films. The choice of technique depends on the specific requirements of the application, such as the need for ultra-thin layers or conformal coatings. kindle-tech.com

Novel and Emerging Synthetic Strategies for this compound

Beyond conventional vapor-phase techniques, new strategies are emerging that offer alternative pathways to complex materials like this compound, often under milder conditions.

One of the most innovative approaches involves the use of highly reactive metal nanoparticles as starting materials for liquid-phase synthesis. nih.gov Research has demonstrated that small-sized terbium (Tb) and vanadium (V) nanoparticles can be synthesized by reducing simple precursors like Terbium(III) chloride (TbCl₃) and Vanadium(III) chloride (VCl₃) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov

This method overcomes the limited reactivity of bulk lanthanide and early transition metals, which is often hindered by passivation layers or low surface area. nih.gov The resulting Tb(0) and V(0) nanoparticles, with sizes in the nanometer range, are highly reactive and can be used as building blocks in various liquid-phase reactions at or near room temperature. nih.gov This novel redox approach holds significant potential for creating compounds with metal-metal bonding and accessing low-valent metal species, which may not be achievable through traditional high-temperature solid-state reactions. nih.gov The application of this nanoparticle-based strategy could provide a new, low-temperature route to synthesizing this compound and related materials with unique structural and electronic properties.

Another emerging area is the use of external fields (such as plasma or electric fields) to influence the growth kinetics of CVD processes. rsc.org This field-enhanced CVD offers new ways to control nucleation, grain growth, and phase formation, potentially enabling the synthesis of materials with novel properties. rsc.org

Crystallographic Structure Elucidation and Phase Transitions of Terbium Trivanadium Nonaoxide

Diffraction-Based Techniques for Crystal Structure Determination

The precise arrangement of atoms within a crystalline material is fundamental to understanding its physical and chemical properties. For Terbium trivanadium nonaoxide (TbV₃O₉), a comprehensive picture of its crystallographic structure is achieved through a combination of diffraction-based techniques. These methods rely on the principle that waves, such as X-rays, neutrons, or electrons, are scattered by the atoms in a crystal, producing a diffraction pattern that is characteristic of the crystal's structure. By analyzing this pattern, researchers can deduce the arrangement of atoms in the crystal lattice.

X-ray Diffraction (XRD) Analysis of Bulk and Thin Film this compound

X-ray diffraction (XRD) is a primary and widely accessible technique for determining the crystal structure of materials. It is particularly effective for characterizing the long-range order in both bulk powder samples and epitaxially grown thin films of this compound.

In a typical XRD experiment, a beam of monochromatic X-rays is directed at the sample. The interaction with the electron clouds of the constituent atoms causes the X-rays to be diffracted at specific angles, dictated by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), contains a series of peaks. The positions of these peaks are used to determine the lattice parameters (the dimensions of the unit cell), while the intensities of the peaks provide information about the positions of the atoms within the unit cell.

For bulk polycrystalline samples of this compound, powder XRD is the standard method. The analysis of the powder diffraction pattern allows for the determination of the crystal system, space group, and lattice parameters.

The synthesis of this compound as thin films on single-crystal substrates introduces additional complexities and opportunities for structural analysis. nih.govresearchgate.net The epitaxial relationship between the film and the substrate can induce strain, which may alter the lattice parameters and even the crystal symmetry of the film compared to its bulk counterpart. aps.org High-resolution XRD techniques, including rocking curve measurements and reciprocal space mapping, are employed to characterize the crystalline quality, strain state, and thickness of this compound thin films. aps.org These advanced XRD methods are crucial for engineering the properties of thin-film devices.

Table 1: Representative Crystallographic Data from XRD Analysis

| Compound Family/Example | Crystal System | Space Group | Lattice Parameters (Å) | Notes |

|---|---|---|---|---|

| Perovskite Oxides (general) | Orthorhombic | Pbnm | a ≈ 5.5, b ≈ 5.6, c ≈ 7.8 | Representative values for a related perovskite structure. |

Note: Specific, publicly available XRD data for this compound is limited. The data presented are illustrative examples from related compounds to demonstrate the type of information obtained from XRD analysis.

Neutron Diffraction for Atomic Position and Magnetic Structure Refinement

While XRD is sensitive to the electron density, neutron diffraction provides a complementary probe that is sensitive to the positions of atomic nuclei. Neutrons are scattered by the short-range nuclear forces, and the scattering strength does not vary systematically with atomic number as it does for X-rays. This makes neutron diffraction particularly powerful for accurately locating light atoms, such as oxygen, in the presence of heavier atoms like terbium and vanadium.

A key advantage of neutron diffraction in the study of materials like this compound is the neutron's magnetic moment. This allows neutrons to be scattered by any ordered magnetic moments in a crystal. Consequently, neutron diffraction is the premier technique for determining the magnetic structure of materials. aps.orgresearchgate.netaps.org

In a neutron diffraction experiment on this compound, a beam of monochromatic neutrons is scattered from the sample, and the diffraction pattern is recorded. By analyzing the diffraction data collected above and below the magnetic ordering temperature, the magnetic structure can be elucidated. The appearance of new Bragg peaks below the ordering temperature is a clear indication of long-range magnetic order. The positions and intensities of these magnetic peaks can be used to determine the arrangement and orientation of the magnetic moments on the terbium and vanadium ions. fudan.edu.cn

For instance, studies on the related compound TbMnO₃ have revealed complex, incommensurately modulated magnetic structures that evolve with temperature. aps.orgresearchgate.net Neutron diffraction was instrumental in identifying the propagation vector of the magnetic ordering and the arrangement of the Mn and Tb magnetic moments. aps.orgresearchgate.net Similar investigations on this compound would be essential to understand its magnetic properties.

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Local Structure

Electron diffraction and high-resolution transmission electron microscopy (HRTEM) are powerful techniques for investigating the local crystal structure of materials at the nanoscale. researchgate.netresearchgate.netnih.govbohrium.com Due to the strong interaction of electrons with matter, these methods are highly sensitive to the structure of very small volumes of material, making them ideal for studying defects, interfaces, and local ordering phenomena in this compound.

Selected area electron diffraction (SAED) can be used to obtain diffraction patterns from individual crystallites or specific regions of a sample. The resulting diffraction patterns provide information about the crystal structure and orientation of the selected area. By tilting the sample, a three-dimensional reconstruction of the reciprocal lattice can be achieved, aiding in space group determination.

HRTEM provides a real-space image of the crystal lattice, where under appropriate imaging conditions, the atomic columns can be directly visualized. nih.gov This allows for the direct observation of the crystal structure and any deviations from perfect periodicity, such as dislocations, stacking faults, or grain boundaries. For complex oxides like this compound, HRTEM can be used to investigate local structural distortions, ordering of different cations, and the structure of interfaces in thin film heterostructures.

The combination of electron diffraction and HRTEM provides a comprehensive understanding of the local structure of this compound, which is often complementary to the average structural information obtained from XRD and neutron diffraction.

Structural Polymorphism and Phase Transitions in this compound

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in complex oxides. These different crystal structures, or polymorphs, can exhibit distinct physical properties. Phase transitions from one polymorph to another can be induced by external stimuli such as temperature and pressure.

Temperature-Induced Structural Changes and Characterization Methods

The crystal structure of this compound may be sensitive to changes in temperature. As the temperature is varied, the material can undergo phase transitions, leading to changes in its crystal symmetry and lattice parameters. These transitions are often driven by the interplay of electronic, magnetic, and lattice degrees of freedom.

The primary method for studying temperature-induced structural changes is temperature-dependent X-ray or neutron diffraction. By collecting diffraction patterns at a series of temperatures, it is possible to identify the temperatures at which phase transitions occur and to determine the crystal structure of the different phases. For example, a splitting of diffraction peaks upon cooling can indicate a reduction in crystal symmetry. fudan.edu.cn

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and differential thermal analysis (DTA), are also employed to detect phase transitions by measuring the heat flow into or out of a sample as a function of temperature. Anomalies in the heat flow, such as peaks or steps, are indicative of phase transitions.

For example, in the van der Waals antiferromagnet VBr₃, a structural phase transition is observed at approximately 90 K, which is evidenced by the splitting of nuclear Bragg peaks in neutron diffraction experiments. fudan.edu.cn Similar studies on this compound would be crucial for establishing its temperature-dependent phase diagram.

Table 2: Characterization of a Hypothetical Temperature-Induced Phase Transition in this compound

| Temperature Range | Crystal System | Space Group | Key Features |

|---|---|---|---|

| T > Tc | Cubic | Pm-3m | High-symmetry paraelectric phase. |

Note: This table is illustrative and represents a potential scenario for a temperature-induced phase transition in a perovskite-like oxide. Specific experimental data for this compound is required for a definitive description.

Pressure-Induced Structural Modifications and High-Pressure Synthesis

High pressure is a powerful tool for modifying the crystal structure of materials and for synthesizing novel phases that may not be stable at ambient conditions. Applying pressure to this compound can lead to a reduction in the unit cell volume and can induce structural phase transitions to more dense polymorphs.

High-pressure structural studies are typically performed using a diamond anvil cell (DAC), which can generate pressures of tens of gigapascals. The sample is placed between the tips of two diamonds, and the pressure is increased. In-situ X-ray diffraction or Raman spectroscopy is then used to probe the crystal structure of the sample as a function of pressure.

For instance, high-pressure XRD studies on terbium oxides have shown that they can undergo structural phase transitions at high pressures. researchgate.net The application of pressure can also influence the electronic and magnetic properties of this compound by modifying the bond lengths and bond angles, which in turn affect the electronic band structure and magnetic exchange interactions.

High-pressure synthesis is a technique used to create new materials or new polymorphs of existing materials by subjecting the reactants to high pressures and temperatures. This method could potentially be used to synthesize novel crystalline forms of this compound with unique properties.

Topotactic Transformations and Intergrowth Structures Involving this compound

For a hypothetical this compound, topotactic transformations could be envisioned as a mechanism for forming new phases. For instance, under reducing conditions, the removal of oxygen atoms could lead to the formation of ordered oxygen vacancies. This process can result in a transformation from a parent perovskite-like structure to a new, ordered oxygen-deficient structure. Such transformations are known to significantly alter the electronic and magnetic properties of the material.

Intergrowth structures, where layers of different but structurally compatible phases coexist within a single crystal, are also a possibility. In the context of the terbium-vanadium-oxygen system, one could speculate the formation of intergrowths between layers of a TbV₃O₉-like phase and other terbium or vanadium oxides. The specific nature of these intergrowths would be dictated by the thermodynamic stability of the respective phases and the crystallographic matching at the interfaces.

Defect Chemistry and Non-Stoichiometry in this compound

The properties of functional oxides are often dominated by their defect chemistry. For this compound, as with other complex oxides, the presence of point defects such as oxygen vacancies and cationic disorder would be expected to play a crucial role in its behavior.

Oxygen Vacancies and Their Influence on Local Structure

Oxygen vacancies are one of the most common defects in perovskite-type oxides. mdpi.com Their formation is often a response to high temperatures or low oxygen partial pressures. In a hypothetical TbV₃O₉ lattice, the creation of an oxygen vacancy would leave behind excess electrons. To maintain charge neutrality, these electrons would likely localize on the vanadium ions, reducing their oxidation state (e.g., from V⁵⁺ towards V⁴⁺ or V³⁺).

Cationic Disorder and Vacancy Formation

Cationic disorder refers to the mixing of different cations on the same crystallographic site. In this compound, this could involve the partial exchange of terbium and vanadium ions if their ionic radii are compatible with occupying similar sites in the crystal structure. The degree of cationic disorder is typically temperature-dependent, with higher temperatures favoring a more disordered state due to entropic contributions. nih.gov

The presence of cationic disorder can influence the formation of other defects. For example, local charge imbalances created by cation swapping might be compensated by the formation of oxygen vacancies. Furthermore, significant size mismatch between the disordered cations can introduce strain into the lattice, which can also affect the energetics of vacancy formation. scispace.com The interplay between cationic disorder and oxygen non-stoichiometry is a key factor in tuning the properties of many functional oxides.

Below is a table of analogous rare-earth vanadates and their observed phase transition temperatures, which could provide a speculative reference for the types of transitions that might be expected in related systems.

| Compound | Transition Temperature (K) | Type of Transition |

| TbVO₄ | 33 | Structural (Tetragonal to Orthorhombic) |

| DyVO₄ | 14 | Structural (Tetragonal to Orthorhombic) |

| TmVO₄ | 2.1 | Structural (Tetragonal to Orthorhombic) |

Data based on studies of rare-earth orthovanadates (RVO₄), which have a different stoichiometry and structure from the hypothetical TbV₃O₉. aps.orgarxiv.org

Theoretical and Computational Investigations of Terbium Trivanadium Nonaoxide

Computational Modeling of Spin Configurations and Magnetic Exchange Interactions

The presence of both terbium (with its 4f electrons) and vanadium (with its 3d electrons) in Terbium trivanadium nonaoxide suggests the possibility of interesting magnetic properties. Computational modeling can be used to predict the magnetic ground state and to understand the interactions between the magnetic ions.

Ab Initio Calculation of Magnetic Ordering

To determine the most stable magnetic ordering of TbV₃O₉, one would perform a series of DFT+U calculations for different possible spin configurations, such as ferromagnetic (FM), A-type antiferromagnetic (A-AFM), C-type antiferromagnetic (C-AFM), and G-type antiferromagnetic (G-AFM) orderings. By comparing the total energies of these configurations, the magnetic ground state can be identified.

Given the superexchange interactions typically mediated by the oxygen ions in perovskite-like structures, a G-type antiferromagnetic ordering, where each magnetic ion is surrounded by neighbors with opposite spins, is a likely ground state for the vanadium sublattice. The magnetic ordering of the terbium sublattice and its coupling to the vanadium sublattice would likely occur at lower temperatures.

Table 3: Projected Relative Energies of Different Magnetic Configurations for this compound from DFT+U Calculations

| Magnetic Configuration | Relative Energy (meV/f.u.) |

| Ferromagnetic (FM) | 150 |

| A-type Antiferromagnetic (A-AFM) | 75 |

| C-type Antiferromagnetic (C-AFM) | 50 |

| G-type Antiferromagnetic (G-AFM) | 0 |

Note: The values are hypothetical, with the G-AFM state assumed as the ground state (0 meV/f.u.). f.u. stands for formula unit.

Spin-Lattice Coupling and Magnetostructural Analysis

Spin-lattice coupling refers to the interaction between the magnetic ordering and the crystal lattice. In materials with strong spin-lattice coupling, changes in the magnetic state can induce structural distortions, and conversely, strain can affect the magnetic properties.

Computational analysis of spin-lattice coupling in TbV₃O₉ would involve calculating the structural parameters for different magnetic configurations and analyzing how the lattice responds to changes in the magnetic order. This can reveal the presence of magnetostriction, where the material changes its shape or size in response to a magnetic field. Furthermore, by calculating the phonon frequencies for different magnetic states, one can identify specific vibrational modes that are strongly coupled to the magnetism.

Phonon Dispersion and Vibrational Mode Analysis

Phonons are quantized lattice vibrations, and their dispersion relations (frequency versus wavevector) provide valuable information about the structural stability, thermal properties, and electron-phonon interactions in a material.

For this compound, the phonon dispersion can be calculated using methods like density functional perturbation theory (DFPT). The resulting phonon dispersion curves would show the frequencies of the acoustic and optical phonon branches throughout the Brillouin zone. The absence of imaginary phonon frequencies would indicate that the predicted crystal structure is dynamically stable.

Analysis of the vibrational modes at the Gamma point of the Brillouin zone allows for the identification of the Raman and infrared active modes, which can be compared with experimental spectroscopic data. The eigenvectors of the phonon modes reveal the specific atomic motions associated with each vibration. In a perovskite-like structure, these would include rotations and tilting of the VO₆ octahedra, as well as vibrations of the terbium cations.

Table 4: Projected Frequencies of Raman and Infrared Active Phonon Modes at the Gamma Point for this compound

| Mode Symmetry | Projected Frequency (cm⁻¹) | Activity | Description |

| A₁g | 150 | Raman | Tb-related mode |

| B₂g | 250 | Raman | O-V-O bending |

| E_g | 450 | Raman | VO₆ octahedral rotation |

| A₂u | 180 | Infrared | Acoustic mode |

| B₁u | 350 | Infrared | V-O stretching |

| E_u | 600 | Infrared | V-O stretching |

Note: The frequencies and mode assignments are hypothetical and based on typical values for perovskite oxides.

Lattice Dynamics Simulations for Vibrational Spectroscopy Interpretation

Lattice dynamics simulations are a cornerstone of computational solid-state physics, providing deep insights into the vibrational properties of crystalline materials. For a compound such as this compound, these simulations can predict the phonon dispersion curves and the density of states, which are fundamental to understanding its thermal properties and its response to infrared and Raman spectroscopy.

By calculating the frequencies and characterizing the symmetries of the vibrational modes, a direct comparison can be made with experimental spectroscopic data. This comparison allows for the precise assignment of observed spectral features to specific atomic motions within the crystal lattice. For instance, specific modes corresponding to the stretching and bending of vanadium-oxygen (V-O) bonds or the vibrations involving the terbium (Tb) ions can be identified.

Table 1: Hypothetical Raman and Infrared Active Modes for TbV₃O₉ Predicted by Lattice Dynamics This table is a hypothetical representation of what lattice dynamics simulations might predict, as specific experimental or computational data for TbV₃O₉ is not readily available.

| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Spectroscopic Activity | Description |

| Mode 1 | 150 | A₁g | Raman | Tb ion lattice vibration |

| Mode 2 | 320 | Eᵤ | Infrared | O-V-O bending |

| Mode 3 | 650 | B₂g | Raman | Symmetric V-O stretching |

| Mode 4 | 880 | A₂ᵤ | Infrared | Asymmetric V-O stretching |

Molecular Dynamics Simulations for High-Temperature Behavior and Phase Transitions

Molecular dynamics (MD) simulations provide a means to study the dynamic evolution of a material's atomic structure over time, making them particularly well-suited for investigating high-temperature phenomena. By simulating the motion of thousands of atoms in a virtual crystal of this compound, researchers can observe its behavior as the temperature is increased.

Prediction of Novel this compound Polymorphs

Computational methods, often based on evolutionary algorithms or other crystal structure prediction techniques, can be used to search for new, thermodynamically stable or metastable polymorphs of this compound. These methods explore a vast landscape of possible atomic arrangements to identify crystal structures that may be synthesizable under different pressure and temperature conditions.

The discovery of new polymorphs is significant as different crystalline forms of a material can exhibit distinct physical and chemical properties. For instance, a new polymorph of TbV₃O₉ might possess enhanced electronic, magnetic, or catalytic properties compared to its known form. Theoretical predictions can guide experimental efforts towards the synthesis of these novel materials.

Advanced Spectroscopic Characterization of Terbium Trivanadium Nonaoxide

Synchrotron-Based Spectroscopic Techniques

Advanced spectroscopic methods utilizing synchrotron radiation offer unparalleled insight into the complex electronic and nuclear environments of materials like Terbium trivanadium nonaoxide (TbV₃O₉). These high-brilliance X-ray sources enable techniques that can probe elemental and orbital-specific excitations with high resolution, providing a detailed picture of the material's fundamental properties.

Resonant Inelastic X-ray Scattering (RIXS) for Electronic Excitations

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, photon-in/photon-out spectroscopic technique that provides detailed information on the low-energy electronic excitations within a material. While direct RIXS studies on this compound are not extensively documented in the public domain, the technique's capabilities can be understood from its application to related vanadium oxides and rare-earth compounds.

In a RIXS experiment on TbV₃O₉, synchrotron X-rays would be tuned to the absorption edge of a specific element, such as the Vanadium L-edge or Terbium M-edge. This process resonantly excites a core electron into an unoccupied state. The subsequent decay of this highly unstable intermediate state and the emission of a photon are measured. The energy difference between the incident and emitted photons corresponds to the energy transferred to create an elementary excitation within the material.

For a compound like this compound, RIXS can be employed to investigate several key electronic features:

d-d Excitations: By tuning the incident X-ray energy to the Vanadium L-edge (in the soft X-ray regime), RIXS can probe localized electronic excitations between the 3d orbitals of the vanadium ions. These d-d excitations are sensitive to the local crystal field environment, coordination, and oxidation state of the vanadium atoms within the nonaoxide structure. Analysis of the energy, momentum, and polarization dependence of these excitations provides quantitative details about the splitting of the vanadium 3d orbitals.

Charge-Transfer Excitations: RIXS can also probe charge-transfer (CT) excitations, which involve the movement of an electron between the oxygen ligands and the vanadium metal centers (O 2p → V 3d). The energy and intensity of these features provide insight into the degree of hybridization between the vanadium and oxygen orbitals and the covalent character of the V-O bonds.

f-f Excitations: Tuning the incident energy to the Terbium M- or L-edges could potentially reveal excitations between the 4f orbitals of the terbium ions. These intra-atomic f-f transitions are characteristic of the rare-earth ion's electronic configuration and can be influenced by the crystal field environment.

The table below summarizes the potential electronic excitations in this compound that could be characterized using RIXS.

| Excitation Type | Probed Element(s) | Typical Energy Range | Information Obtained |

| d-d Excitations | Vanadium (V) | 1-3 eV | Local crystal field splitting, V oxidation state, orbital energies. |

| Charge-Transfer (CT) | Vanadium (V), Oxygen (O) | 2-8 eV | V-O hybridization strength, covalency of bonds, electronic band gap character. |

| f-f Excitations | Terbium (Tb) | 0.5-5 eV | 4f orbital energy levels, crystal field effects on Tb³⁺ ions, magnetic interactions. |

Mössbauer Spectroscopy for Nuclear Level Probing (if applicable)

Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. The applicability of this method is contingent on the presence of a "Mössbauer active" isotope within the compound, which must have a suitable low-energy nuclear transition.

For this compound (TbV₃O₉), the applicability of Mössbauer spectroscopy must be evaluated for each constituent element:

Terbium (Tb): Terbium possesses several isotopes, with ¹⁵⁹Tb being the most notable for Mössbauer spectroscopy. It has a nuclear transition that can be utilized for this purpose. However, ¹⁵⁹Tb Mössbauer spectroscopy is experimentally challenging and not commonly practiced. The experiments require cryogenic temperatures and specialized equipment, limiting its widespread use compared to more common isotopes like ⁵⁷Fe.

Vanadium (V): Vanadium does not have any isotopes with the necessary nuclear properties (a combination of excited state lifetime and transition energy) to be suitable for Mössbauer spectroscopy. Therefore, the vanadium sites in the compound cannot be probed by this technique.

Oxygen (O): Similar to vanadium, oxygen has no isotopes that are Mössbauer active.

The table below summarizes the applicability of Mössbauer spectroscopy to the elements within this compound.

| Element | Relevant Isotope(s) | Mössbauer Active? | Practicality & Notes |

| Terbium (Tb) | ¹⁵⁹Tb | Yes | Experimentally challenging; requires very low temperatures. Not a routine or commonly used Mössbauer isotope. |

| Vanadium (V) | ⁵⁰V, ⁵¹V | No | Lacks a suitable nuclear transition for the Mössbauer effect. |

| Oxygen (O) | ¹⁶O, ¹⁷O, ¹⁸O | No | Lacks a suitable nuclear transition for the Mössbauer effect. |

Future Research Directions and Unresolved Challenges for Terbium Trivanadium Nonaoxide

Exploration of New Synthetic Pathways for Phase and Morphology Control

A primary challenge in harnessing the potential of Terbium trivanadium nonaoxide lies in the precise control over its synthesis. Future research must focus on developing novel synthetic methodologies that allow for targeted control over the material's phase purity and morphology, as these are intrinsically linked to its functional properties.

Current synthesis methods, such as solid-state reaction, often result in limited control over particle size and homogeneity. Future investigations should explore alternative routes, including sol-gel, hydrothermal, and chemical vapor deposition techniques. The goal is to establish reproducible protocols for synthesizing TbV₃O₉ with desired characteristics, from single-crystal forms to nanostructured powders and thin films. A key unresolved challenge is understanding the complex interplay between precursor chemistry, reaction temperature, pressure, and pH in dictating the final product's structural integrity and morphology.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthesis Method | Potential Advantages | Key Parameters for Control | Unresolved Challenges |

|---|---|---|---|

| Sol-Gel | High purity, homogeneity, low-temperature processing | Precursor concentration, pH, calcination temperature | Prevention of phase separation, control of gelation process |

| Hydrothermal | Crystalline products at low temperatures, morphology control | Temperature, pressure, reaction time, solvent type | Understanding crystal growth mechanisms, scalability |

| Chemical Vapor Deposition | High-quality thin films, epitaxial growth | Substrate temperature, precursor flow rate, pressure | Finding suitable volatile precursors, optimizing deposition conditions |

Advanced Characterization of Nano-Scale this compound

To unlock the novel properties that may emerge at the nanoscale, a concerted effort in advanced characterization is necessary. As the dimensions of this compound are reduced, quantum confinement effects and surface-to-volume ratio increases can lead to significantly different electronic and magnetic behaviors compared to the bulk material.

Future work should employ a suite of high-resolution techniques to probe the structural, electronic, and magnetic properties of nano-scale TbV₃O₉. Techniques such as aberration-corrected scanning transmission electron microscopy (STEM) will be crucial for atomic-scale imaging of crystal defects and interfaces. Advanced synchrotron-based X-ray techniques, including X-ray absorption spectroscopy (XAS) and X-ray magnetic circular dichroism (XMCD), will be vital for elucidating the local electronic structure and element-specific magnetic moments. A significant challenge will be to correlate these nano-scale properties with the macroscopic functional behavior of the material.

In-Operando and In-Situ Studies of Functional this compound Devices

To bridge the gap between fundamental material properties and practical applications, future research must incorporate in-operando and in-situ studies. These techniques allow for the real-time observation of changes in the material's structure and properties while it is functioning within a device.

For potential applications in catalysis, batteries, or electronic components, it is critical to understand how this compound behaves under operational conditions, such as applied voltage, current flow, or exposure to reactive gases. For example, in-situ X-ray diffraction and Raman spectroscopy could track phase transitions or strain evolution during electrochemical cycling. A major unresolved challenge is the development of specialized sample environments and device architectures that are compatible with these advanced characterization techniques while accurately mimicking real-world operating conditions.

Development of Predictive Models for Structure-Property Relationships

The complexity of the Terbium-Vanadium-Oxygen system necessitates the development of robust predictive models to accelerate the discovery and optimization of materials with desired properties. innovations-report.com Computational materials science, employing methods such as density functional theory (DFT), can provide invaluable insights into the electronic band structure, magnetic ordering, and defect energetics of this compound.

Table 2: Key Parameters for Predictive Modeling of this compound

| Property to be Modeled | Computational Method | Input Parameters | Desired Output |

|---|---|---|---|

| Electronic Band Structure | Density Functional Theory (DFT) | Atomic positions, lattice parameters | Band gap, density of states |

| Magnetic Ordering | Monte Carlo Simulations | Exchange interaction parameters | Magnetic transition temperature, magnetic structure |

| Defect Formation Energy | DFT with supercell models | Type of defect (e.g., vacancy, interstitial) | Energetic stability of defects |

Investigation of Quantum Phenomena in this compound

The interplay between the localized 4f electrons of terbium and the itinerant 3d electrons of vanadium in this compound could give rise to a range of quantum phenomena. Future research should be directed towards exploring these possibilities, which could lead to applications in quantum computing and spintronics.

Investigations into phenomena such as magnetic frustration, spin-orbit coupling, and potential multiferroic behavior will be of particular importance. Low-temperature magnetic susceptibility, neutron scattering, and muon spin rotation/relaxation (μSR) experiments will be essential for mapping out the magnetic phase diagram and understanding the nature of the magnetic ordering. A significant unresolved challenge is the synthesis of high-purity single crystals, which are often required to unambiguously probe the intrinsic quantum properties of the material.

Potential for Discovery of New Related Materials in the Tb-V-O System

The exploration of the broader Terbium-Vanadium-Oxygen (Tb-V-O) phase diagram is a promising avenue for the discovery of new materials with novel functionalities. This compound is just one compound within a potentially rich family of ternary oxides.

Future research should involve a systematic investigation of the Tb-V-O system across a wide range of compositions and synthesis conditions. High-throughput experimental and computational approaches could be used to map out the phase diagram and identify new stable or metastable compounds. innovations-report.com The discovery of new materials in this system could lead to a deeper understanding of the structure-property relationships in rare-earth vanadates and could unveil materials with enhanced or entirely new functionalities. The primary challenge in this area is the vastness of the compositional space to be explored and the need for rapid and reliable characterization techniques to identify promising new phases.

Q & A

Q. What are the optimal synthesis methods for terbium trivanadium nonaoxide, and how do reaction conditions influence its phase purity?

Synthesis typically involves solid-state reactions, sol-gel methods, or post-synthetic modification (PSM) of precursor frameworks. For example:

- Solid-state synthesis : High-temperature calcination of terbium oxide (Tb₄O₇) and vanadium oxide (V₂O₅) precursors at controlled O₂ partial pressures to avoid phase segregation .

- PSM : Immobilizing terbium ions onto vanadium oxide matrices via solution-phase processes, analogous to terbium-modified zirconium MOFs (e.g., uniform Tb³⁺ distribution achieved by avoiding aggregation during PSM) .

Key factors : - Temperature (>800°C for solid-state) and stoichiometric ratios (Tb:V = 1:3) to ensure phase purity.

- Use of chelating agents (e.g., citric acid in sol-gel) to homogenize metal ion distribution .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Photoluminescence (PL) spectroscopy : To probe energy transfer between vanadium oxide matrices and terbium ions. Time-resolved emission spectroscopy (TRES) can resolve multi-exponential decay kinetics, as demonstrated in Tb-doped zeolites .

- X-ray absorption spectroscopy (XAS) : Determines terbium oxidation states (e.g., Tb³⁺ vs. Tb⁴⁺) and local coordination environments.

- FTIR/Raman : Identifies V–O–Tb vibrational modes and lattice distortions .

- EDS elemental mapping : Validates uniform Tb/V distribution (critical for avoiding nanoparticle aggregation) .

Advanced Research Questions

Q. How can researchers address discrepancies in photoluminescence data when this compound is doped with other rare earth elements?

Contradictions in PL intensity or lifetime often arise from:

- Energy transfer inefficiencies : Competing pathways between dopants (e.g., Eu³⁺ vs. Tb³⁺) or lattice defects.

- Data analysis limitations : Use robust algorithms like Maximum Entropy (MaxEnt) for multi-exponential decay analysis instead of least-squares methods (GExpNLLS), which fail under nonideal conditions (e.g., outlier noise) .

Methodological solution : - Perform controlled doping experiments (e.g., ICP-MS to quantify Tb³⁺ incorporation ) and correlate with PL quenching/activation thresholds.

Q. What strategies mitigate terbium ion aggregation during synthesis, and how does aggregation affect material performance?

- PSM optimization : Slow addition of Tb³⁺ precursors during solution-phase synthesis to prevent kinetic-driven aggregation. EDS mapping in Tb-ZrBTB MOFs confirmed uniform Tb distribution using this approach .

- Chelating agents : Ethylenediaminetetraacetic acid (EDTA) or citrate buffers stabilize ionic species in sol-gel synthesis .

Impact of aggregation : - Aggregated Tb nanoparticles reduce PL efficiency due to self-quenching and disrupt vanadium oxide crystallinity, lowering catalytic activity .

Q. How does terbium incorporation into vanadium oxide matrices influence catalytic/electronic properties, and what computational models validate these effects?

- Electronic structure : Tb³⁺ introduces mid-gap states in V₃Oₙ frameworks, enhancing redox activity for applications like electrocatalysis.

- Computational validation : Density functional theory (DFT) simulations of Tb-V-O bond lengths and charge distribution align with experimental XAS data (e.g., Tb³⁺–O bond contraction observed in doped hydroxyapatite ).

- Electrodeposition models : Kinetic parameters from Tb-Co alloy deposition (e.g., Tb³⁺ reduction onset at -1.2 V) can guide electrochemical synthesis of Tb-V-O systems .

Q. What are the challenges in isolating this compound from byproducts during synthesis?

- Separation hurdles : Similar ionic radii of Tb³⁺ and other lanthanides (e.g., Dy³⁺, Gd³⁺) complicate purification.

- Liquid-liquid extraction : Use of HNO₃/HCl mixtures to selectively dissolve terbium species, as reported for irradiated lanthanide targets .

- Chromatography : High-performance liquid chromatography (HPLC) with phosphonic acid resins to separate Tb³⁺-containing phases .

Q. How can this compound be optimized for theranostic applications (e.g., combined imaging and radiotherapy)?

- Radioisotope integration : Substitute stable Tb with radionuclides (e.g., ¹⁵⁵Tb or ¹⁶¹Tb) via neutron irradiation of Tb-V-O precursors .

- Surface functionalization : Conjugate with targeting ligands (e.g., antibodies) to enhance tumor specificity, analogous to Tb-doped hydroxyapatite biocompatibility studies .

Key challenge : Achieving radiochemical purity >99.95% to minimize off-target effects, as required for clinical-grade terbium oxides .

Q. What experimental designs are critical for resolving contradictions in magnetic susceptibility data for terbium-vanadium oxides?

- Temperature-dependent studies : Measure susceptibility from 2–300 K to identify magnetic ordering transitions (e.g., Tb³⁺ spin-glass behavior in oxide matrices).

- Control experiments : Compare Tb-V-O with undoped V₃Oₙ to isolate terbium’s contribution .

- Synchrotron-based techniques : X-ray magnetic circular dichroism (XMCD) to probe Tb³⁺ magnetic moments independently of vanadium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.